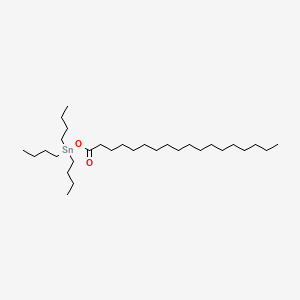

Tri-n-butyltin stearate

Description

Historical Trajectory and Evolution of Organotin Research

The journey of organotin chemistry began in the mid-19th century, with early discoveries laying the groundwork for a field that would eventually yield compounds of immense industrial and academic interest. While the initial synthesis of organotin compounds dates back to the 1850s, the field experienced a significant surge in the 20th century. This was largely propelled by the discovery of their practical applications, most notably as stabilizers for polyvinyl chloride (PVC), biocides, and catalysts. nih.govresearchgate.net The exploration of triorganotin compounds, a specific class to which Tri-n-butyltin stearate (B1226849) belongs, gained momentum as researchers sought to understand the relationship between their structure and function. Early investigations focused on their synthesis and fundamental properties, but the discovery of their potent biological activity and utility in polymer science broadened the scope of research considerably. acs.org

Classification and Structural Context of Tri-n-butyltin Stearate within Triorganotin Compounds

Organotin compounds are generally classified based on the number of organic groups attached to the tin atom, categorized as mono-, di-, tri-, and tetraorganotins. acs.orgresearchgate.net Tri-n-butyltin stearate, with its three n-butyl groups directly bonded to the tin atom, falls under the category of triorganotin compounds. The fourth coordination site is occupied by a stearate group, which is the salt of stearic acid, a long-chain fatty acid.

The structural arrangement of triorganotin carboxylates like Tri-n-butyltin stearate is a subject of considerable academic interest. In non-coordinating solvents, these compounds typically exhibit a monomeric, four-coordinate tetrahedral geometry around the tin atom. However, in the solid state or in the presence of coordinating solvents, the tin atom can expand its coordination number to five, adopting a trigonal-bipyramidal geometry. nih.govresearchgate.net This flexibility in coordination is a key feature of organotin chemistry and influences the compound's reactivity and physical properties.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial in elucidating the structure of Tri-n-butyltin stearate. nih.govnih.gov

| Spectroscopic Data for Triorganotin Carboxylates | |

| Technique | Observation |

| ¹H NMR | Provides information on the chemical environment of the protons in the n-butyl and stearate groups. |

| ¹³C NMR | Reveals the carbon framework of the molecule and the coordination environment of the tin atom through coupling constants. |

| ¹¹⁹Sn NMR | Directly probes the tin nucleus, with chemical shifts indicative of the coordination number and geometry at the tin center. |

| Infrared (IR) Spectroscopy | The position of the carboxylate (COO) stretching bands can distinguish between monodentate and bidentate coordination of the stearate ligand. |

This table provides a general overview of the spectroscopic data used to characterize triorganotin carboxylates.

The structure of Tri-n-butyltin stearate is characterized by the presence of both the bulky, nonpolar n-butyl groups and the long, flexible stearate chain. This combination of features imparts specific solubility and reactivity characteristics to the molecule.

Rationale for Academic Investigation of Tri-n-butyltin Stearate

The academic investigation of Tri-n-butyltin stearate is driven by its significant applications and the fundamental chemical principles it exemplifies. Key areas of research interest include:

Polymer Stabilization: One of the primary industrial uses of organotin compounds, including stearates, is as heat stabilizers for polyvinyl chloride (PVC). researchgate.netresearchgate.net Research focuses on understanding the mechanism by which Tri-n-butyltin stearate prevents the thermal degradation of PVC, a process that involves the elimination of hydrochloric acid and the formation of undesirable color and brittleness in the polymer. researchgate.net Studies explore how the compound scavenges HCl and disrupts the degradation pathways, thereby extending the lifespan and processability of PVC products. researchgate.net

Catalysis: Tri-n-butyltin compounds, including carboxylates, are known to be effective catalysts in various organic reactions, such as the formation of polyurethanes and esterifications. shu.ac.ukresearchgate.net Academic research in this area aims to elucidate the catalytic mechanism, including the role of the tin center and the stearate ligand in activating substrates and facilitating bond formation. Understanding these mechanisms can lead to the design of more efficient and selective catalysts for industrial processes. researchgate.net

Biocidal Properties and Environmental Fate: While the biocidal properties of tributyltin (TBT) compounds are well-documented, leading to their use in antifouling paints, this application has also raised significant environmental concerns. koreascience.krresearchgate.netresearchgate.net Academic studies investigate the environmental fate and degradation of compounds like Tri-n-butyltin stearate to understand their persistence, transformation products, and impact on ecosystems. koreascience.krruc.dk This research is crucial for developing a comprehensive understanding of the environmental risks associated with organotin compounds and for informing regulatory decisions.

Properties

IUPAC Name |

tributylstannyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-3-4-2;/h2-17H2,1H3,(H,19,20);3*1,3-4H2,2H3;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZXITZWLBSSOI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193256 | |

| Record name | Tributyl(stearoyloxy)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4027-13-8 | |

| Record name | Octadecanoic acid, tributylstannyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4027-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl(stearoyloxy)stannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004027138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBUTYLTIN STEARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributyl(stearoyloxy)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl(stearoyloxy)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Tri N Butyltin Stearate

Direct Synthesis Routes for Tri-n-butyltin Stearate (B1226849)

Direct synthesis typically involves the reaction of a tri-n-butyltin halide with a stearate salt. This method, a form of salt metathesis reaction, is straightforward and often results in high yields. A common pathway is the reaction of tri-n-butyltin chloride with an alkali metal stearate, such as potassium or sodium stearate. google.com

The general reaction is as follows: (n-C₄H₉)₃Sn-Cl + M-OOC(CH₂)₁₆CH₃ → (n-C₄H₉)₃Sn-OOC(CH₂)₁₆CH₃ + M-Cl

In this reaction, the alkali metal halide (e.g., potassium chloride) precipitates from the organic solvent, driving the reaction toward the products. google.com The process is applicable for a range of alkyltin halides and carboxylates containing two to eighteen carbon atoms. google.com The selection of an appropriate anhydrous organic solvent is critical; it must dissolve the alkyltin halide and the resulting Tri-n-butyltin stearate but not the inorganic salt byproduct. google.com

Indirect Synthesis via Precursor Organotin Compounds (e.g., Bis(tri-n-butyltin) oxide reactions)

An important indirect route to Tri-n-butyltin stearate involves the use of bis(tri-n-butyltin) oxide (TBTO) as a precursor. TBTO is a versatile organotin compound used in the synthesis of many derivatives. atamanchemicals.comnih.gov This method involves a condensation reaction between TBTO and stearic acid. The reaction produces Tri-n-butyltin stearate and water as the only byproduct, which can be removed to drive the reaction to completion.

The balanced chemical equation for this synthesis is: [(n-C₄H₉)₃Sn]₂O + 2 HOOC(CH₂)₁₆CH₃ → 2 (n-C₄H₉)₃Sn-OOC(CH₂)₁₆CH₃ + H₂O

This type of condensation reaction is a well-established method for preparing organotin carboxylates and has been used to synthesize various monomers for polymerization. researchgate.net

Optimization of Synthetic Conditions and Yield

The efficiency and yield of Tri-n-butyltin stearate synthesis are highly dependent on the optimization of several reaction parameters. Key factors include the choice of solvent, reaction temperature, and the molar ratio of reactants.

| Parameter | Condition | Rationale | Source |

| Solvent | Anhydrous organic solvents like ethanol, toluene, or xylene. | To dissolve reactants and the final product while allowing for the precipitation of inorganic byproducts (e.g., KCl), simplifying purification. | google.com |

| Reactant Ratio | A slight excess (5-10%) of the carboxylate salt. | To ensure the complete conversion of the more valuable tri-n-butyltin halide starting material. | google.com |

| Temperature | Elevated temperatures (e.g., heating to 80-90°C). | To increase the reaction rate and ensure a smooth conversion to the product. | google.com |

| Byproduct Removal | Filtration of precipitated salt; distillation or azeotropic removal of water. | To drive the reaction equilibrium towards the formation of the final product. | google.com |

In related esterification syntheses, such as for fructose (B13574) stearate, the molar ratio of the acid to the other reactant was found to have the most significant positive effect on the final yield. nih.gov This principle likely applies to the synthesis of Tri-n-butyltin stearate, where adjusting the stoichiometry can maximize the consumption of the limiting reagent.

Mechanistic Studies of Tri-n-butyltin Stearate Formation Reactions

The mechanisms of the primary synthetic routes for Tri-n-butyltin stearate are understood through the principles of nucleophilic substitution and condensation reactions.

For the direct synthesis route involving tri-n-butyltin chloride and potassium stearate, the reaction proceeds via a nucleophilic substitution mechanism . The stearate anion (CH₃(CH₂)₁₆COO⁻) acts as the nucleophile, attacking the electrophilic tin atom of the tri-n-butyltin chloride molecule. This attack results in the displacement of the chloride ion as a leaving group, forming the new tin-oxygen bond of the ester.

In the indirect synthesis from bis(tri-n-butyltin) oxide (TBTO) , the reaction with stearic acid follows a condensation mechanism . The process is initiated by the protonation of the oxygen atom in the Sn-O-Sn bridge of TBTO by the acidic proton of stearic acid. This step increases the electrophilicity of the adjacent tin atoms. Subsequently, the carboxylate oxygen of the stearic acid molecule performs a nucleophilic attack on one of the tin centers, leading to the formation of an intermediate. The elimination of a water molecule from this intermediate yields the final Tri-n-butyltin stearate product. Spectroscopic studies on analogous triorganotin butyrates confirm the formation of an ester-type carboxylate linkage, evidenced by the disappearance of the carboxylic acid's O-H signal in NMR spectra and characteristic shifts in the carboxylate group's stretching frequencies in IR spectra. nih.gov

Advanced Characterization Techniques for Tri N Butyltin Stearate

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the structural features of Tri-n-butyltin stearate (B1226849). By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals the nature of their chemical bonds and the arrangement of their atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of Tri-n-butyltin stearate in solution. It provides detailed information about the hydrogen, carbon, and tin atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of Tri-n-butyltin stearate shows characteristic signals for the protons in the butyl and stearate groups. The protons of the butyl groups attached to the tin atom typically appear as multiplets in the range of 0.9 to 1.7 ppm. googleapis.comgoogleapis.com The terminal methyl protons of the butyl groups are observed around 0.9 ppm, while the methylene (B1212753) protons show more complex splitting patterns at slightly higher chemical shifts. googleapis.comgoogleapis.com The protons of the long alkyl chain of the stearate moiety overlap with the butyl signals, with the alpha-methylene protons adjacent to the carboxyl group appearing at a distinct chemical shift, typically around 2.3 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton. For Tri-n-butyltin stearate, distinct signals are observed for the different carbon environments in the butyl and stearate chains. The carbonyl carbon of the stearate group is typically found in the downfield region, around 180 ppm. bmrb.io The carbons of the butyl groups directly bonded to the tin atom exhibit chemical shifts that are influenced by the tin nucleus, often showing satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes. researchgate.netrsc.org The numerous methylene carbons of the stearate chain appear as a dense group of signals in the aliphatic region of the spectrum, generally between 20 and 35 ppm. bmrb.iouc.pt

¹¹⁹Sn NMR: ¹¹⁹Sn NMR is particularly informative for organotin compounds. huji.ac.il Tin has three naturally occurring NMR-active isotopes: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly studied due to its higher sensitivity. huji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination number and the nature of the substituents. rsc.orgresearchgate.net For Tri-n-butyltin stearate, the ¹¹⁹Sn chemical shift can indicate whether the compound exists as a monomer with a four-coordinate tin atom or as a polymer with a five-coordinate tin atom in the solid state or in solution. Trends in ¹¹⁹Sn NMR have been extensively reviewed, and the resonance shifts are known to be dependent on the electron density of the atom attached to tin, as well as the concentration and solvent used. rsc.org

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 0.8 - 2.5 | Protons in butyl and stearate groups |

| ¹³C | 10 - 185 | Carbon skeleton, carbonyl group |

| ¹¹⁹Sn | Varies | Coordination environment of the tin atom |

Interactive Data Table: Typical NMR Data for Tri-n-butyltin Stearate (Note: Actual chemical shifts can vary depending on solvent and experimental conditions)

| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₃ (butyl & stearate) | ~0.9 | Triplet |

| ¹H | -CH₂- (butyl & stearate chain) | ~1.2-1.7 | Multiplet |

| ¹H | α-CH₂ (stearate) | ~2.3 | Triplet |

| ¹³C | -CH₃ (butyl & stearate) | ~14 | Singlet |

| ¹³C | -CH₂- (butyl & stearate chain) | ~22-34 | Singlet |

| ¹³C | C=O (stearate) | ~180 | Singlet |

| ¹¹⁹Sn | Sn(n-Bu)₃ | Varies | Singlet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. rsc.org The IR spectrum of Tri-n-butyltin stearate displays characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent features in the IR spectrum include:

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methylene and methyl groups of the butyl and stearate chains. libretexts.orgresearchgate.net

C=O Stretching: A strong band corresponding to the stretching vibration of the carbonyl group (C=O) in the stearate moiety is typically observed in the range of 1550-1650 cm⁻¹. The exact position of this band can provide insights into the coordination of the carboxylate group to the tin atom. researchgate.net

Sn-C Stretching: The stretching vibrations of the tin-carbon bonds of the tri-n-butyltin group appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Sn-O Stretching: The vibration of the tin-oxygen bond is also found in the lower frequency region of the spectrum.

The positions of these vibrational bands can be influenced by the molecular structure and intermolecular interactions. davuniversity.org

Interactive Data Table: Characteristic IR Absorption Bands for Tri-n-butyltin Stearate

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H | Stretching | 2850 - 2960 |

| C=O | Stretching | 1550 - 1650 |

| Sn-C | Stretching | 500 - 600 |

Mössbauer Spectroscopy for Tin Speciation

Mössbauer spectroscopy, specifically ¹¹⁹Sn Mössbauer spectroscopy, is a highly sensitive technique for investigating the chemical environment of tin atoms in the solid state. wikipedia.org It provides valuable information on the oxidation state, coordination number, and local symmetry of the tin center. wikipedia.orgshu.ac.uk

For Tri-n-butyltin stearate, the key Mössbauer parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is related to the s-electron density at the tin nucleus and can distinguish between Sn(II) and Sn(IV) oxidation states. For organotin(IV) compounds like Tri-n-butyltin stearate, the isomer shift falls within a characteristic range.

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus. The magnitude of the quadrupole splitting is a sensitive indicator of the geometry of the coordination sphere around the tin atom. rsc.org For instance, a larger quadrupole splitting value is often associated with a five-coordinate, trigonal bipyramidal geometry, which can occur in polymeric structures, while a smaller value is typical for a four-coordinate, tetrahedral geometry in monomeric species. rsc.orgrsc.org

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of Tri-n-butyltin stearate from complex matrices.

Gas Chromatography (GC) and hyphenated techniques

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. scispace.com However, organotin compounds like Tri-n-butyltin stearate are generally not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to convert them into more volatile species. researchgate.netnih.gov Common derivatization methods include ethylation or phenylation using Grignard reagents or sodium tetraethylborate. researchgate.net

Hyphenated Techniques: To enhance selectivity and sensitivity, GC is often coupled with various detectors, creating powerful hyphenated techniques. scispace.com

GC-Mass Spectrometry (GC-MS): This is a widely used technique for the identification and quantification of derivatized organotin compounds. researchgate.netnih.gov The mass spectrometer provides structural information based on the fragmentation pattern of the analyte, allowing for confident identification.

GC-Flame Photometric Detection (GC-FPD): This detector can be equipped with a filter that is specific for tin, providing selective detection of tin-containing compounds. nih.gov

GC-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS): This is a highly sensitive and element-specific technique for the determination of organotin compounds. alsglobal.se The ICP source efficiently ionizes the analytes, and the mass spectrometer detects the tin isotopes, providing excellent sensitivity and minimizing matrix interferences.

Liquid Chromatography (LC) applications

Liquid chromatography (LC) offers the advantage of analyzing non-volatile and thermally labile compounds without the need for derivatization. epa.gov Reversed-phase high-performance liquid chromatography (HPLC) is a common mode used for the separation of organotin compounds. nih.govnih.gov

Hyphenated Techniques: Similar to GC, LC is frequently coupled with powerful detection systems.

LC-Mass Spectrometry (LC-MS): This technique, particularly with electrospray ionization (ESI), is well-suited for the analysis of polar and non-volatile organotin compounds. epa.goveurl-pesticides.eu It provides both separation and structural information.

LC-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS): This is a state-of-the-art technique for organotin speciation analysis. researcher.liferesearchgate.net It combines the separation power of LC with the high sensitivity and element-specificity of ICP-MS, allowing for the determination of various organotin species, including Tri-n-butyltin compounds, at trace levels in complex samples. researcher.liferesearchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions derived from the parent molecule. For organotin compounds like Tri-n-butyltin stearate, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often employed to minimize excessive fragmentation and observe the molecular ion or key structural fragments. nih.govresearchgate.net

The mass spectrum of Tri-n-butyltin stearate and related organotin compounds can exhibit complex fragmentation patterns. nih.gov Analysis typically reveals ions corresponding to the loss of the alkyl chains or the carboxylate ligand. The most characteristic and often most abundant ion observed for tributyltin compounds is the tributyltin cation ([Sn(C₄H₉)₃]⁺), which results from the cleavage of the tin-oxygen bond. nih.govresearchgate.net Subsequent fragmentation involves the sequential loss of butyl groups from this cation.

While a definitive, publicly available spectrum for Tri-n-butyltin stearate is not common, the expected fragmentation pathway allows for the prediction of major observable ions. These characteristic fragments are crucial for confirming the identity of the tributyltin moiety within a sample.

Table 1: Predicted Key Mass Fragments for Tri-n-butyltin Stearate (Note: m/z values are based on the most abundant isotopes of tin (¹²⁰Sn), carbon (¹²C), and hydrogen (¹H).)

| Ion Formula | Fragment Name | Calculated m/z | Notes |

|---|---|---|---|

| [C₃₀H₆₂O₂Sn]⁺ | Molecular Ion (M⁺) | ~574 | May be observed with soft ionization techniques. |

| [C₁₂H₂₇Sn]⁺ | Tributyltin Cation | ~291 | A highly characteristic and typically abundant fragment resulting from the loss of the stearate group. researchgate.net |

| [C₈H₁₈Sn]⁺ | Dibutyltin (B87310) Fragment | ~234 | Resulting from the loss of one butyl group from the tributyltin cation. |

| [C₄H₉Sn]⁺ | Monobutyltin (B1198712) Fragment | ~177 | Resulting from the loss of two butyl groups from the tributyltin cation. |

Elemental Analysis and Purity Assessment

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (like tin) in a compound. This method provides an empirical validation of the compound's chemical formula. For Tri-n-butyltin stearate (C₃₀H₆₂O₂Sn), the theoretical elemental composition is calculated from its molecular formula and the atomic weights of its constituent elements. The experimentally determined values from a sample are compared against these theoretical percentages to confirm its elemental integrity and stoichiometry. A close correlation between the found and calculated values is a strong indicator of sample purity.

Table 2: Elemental Composition of Tri-n-butyltin Stearate

| Element | Molecular Formula | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | C₃₀H₆₂O₂Sn | 62.84% |

| Hydrogen (H) | 10.91% | |

| Oxygen (O) | 5.58% | |

| Tin (Sn) | 20.69% |

Purity Assessment

The purity of Tri-n-butyltin stearate is a critical parameter, as the presence of impurities can significantly affect its chemical and physical properties. Purity assessment often focuses on identifying and quantifying related organotin compounds that may be present as by-products from the synthesis process or as degradation products. google.com Common impurities include other butyltin species such as di-n-butyltin (DBT) and mono-n-butyltin (MBT) compounds. researchgate.net

Chromatographic techniques are indispensable for purity assessment. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate Tri-n-butyltin stearate from potential impurities before detection, often by mass spectrometry (GC-MS or LC-MS). researchgate.netresearchgate.net For GC analysis, derivatization of the organotin compounds may be necessary to increase their volatility. researchgate.net Furthermore, spectroscopic methods like ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy can be highly effective in identifying and quantifying the different tin species present in a sample. shu.ac.uk

Table 3: Common Techniques for Purity Assessment of Tri-n-butyltin Stearate

| Analytical Technique | Purpose | Target Impurities |

|---|---|---|

| Gas Chromatography (GC) | Separation and quantification of volatile or derivatized species. | Di-n-butyltin (DBT) compounds, Mono-n-butyltin (MBT) compounds. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile species. | DBT and MBT compounds, other non-volatile synthesis by-products. researchgate.net |

| Nuclear Magnetic Resonance (¹¹⁹Sn NMR) | Identification and quantification of different tin environments. | Various organotin species. shu.ac.uk |

Toxicological Research and Mechanisms of Action of Tri N Butyltin Stearate Analogs

Cellular and Subcellular Effects

TBT compounds exert profound effects at the cellular level, disrupting fundamental processes necessary for cell survival and function. These effects often initiate with interactions at the mitochondrial and endoplasmic reticulum levels, cascading into broader cellular dysfunction and death. nih.govnih.gov

A primary and well-documented toxicological effect of TBT is the severe disruption of mitochondrial function. researchgate.net Organotins are known to trigger apoptosis through the mitochondrial pathway by blocking ATP synthesis, inducing a loss of mitochondrial membrane integrity, and promoting the production of reactive oxygen species (ROS). mdpi.com TBT acts as an uncoupler of oxidative phosphorylation and is considered an inhibitor of all steps involved in ATP synthesis. researchgate.net

Mechanistically, TBT has been shown to:

Inhibit ATP Synthase : Triorganotins are effective inhibitors of the mitochondrial ATP synthase complex. researchgate.netuu.nl

Disrupt Proton Gradient : They can mediate an exchange of halide for hydroxyl ions across the inner mitochondrial membrane, which dissipates the transmembrane proton gradient necessary for ATP production. researchgate.net

Inhibit the Electron Transport Chain : TBT interferes with the mitochondrial respiratory chain, which can decrease oxygen consumption. researchgate.netnih.gov

Induce Mitochondrial Permeability Transition (MPT) : TBT can open the mitochondrial permeability transition pore, an event linked to the initiation of apoptosis. researchgate.net This leads to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c. researchgate.netcore.ac.uk

Studies have consistently demonstrated these effects across various models. In human induced pluripotent stem cells (iPSCs), nanomolar concentrations of TBT decreased intracellular ATP levels. stemcell.com Similarly, TBT exposure reduced ATP levels in human natural killer (NK) cells, cybrid cell lines, and rat thymocytes. nih.govnih.govnih.gov The potency of this inhibition varies among trialkyltin compounds, with the order of effectiveness in inhibiting ATP production in isolated liver mitochondria being triethyltin (B1234975) > tripropyltin (B15187550) > tributyltin. uu.nl

Table 1: Effects of Tributyltin (TBT) Analogs on Mitochondrial Function

| Effect | Mechanism/Observation | Affected Cell/Organism Model | Reference |

|---|---|---|---|

| Inhibition of ATP Synthesis | Acts as an uncoupler of oxidative phosphorylation; inhibits ATP synthase. | General, Human iPSCs, Human NK cells, Cybrids | researchgate.netstemcell.comnih.gov |

| Decreased Oxygen Consumption | Inhibits the mitochondrial electron transport chain. | Cybrid cell lines | nih.gov |

| Loss of Mitochondrial Membrane Integrity | Induces mitochondrial swelling and opens the permeability transition pore. | General, Trout blood cells | researchgate.netmdpi.comcore.ac.uk |

| Release of Cytochrome c | A consequence of opening the permeability transition pore, an early pre-apoptotic event. | General | researchgate.net |

TBT compounds are potent inducers of apoptosis, or programmed cell death, through multiple, sometimes overlapping, pathways. The specific mechanism can be dependent on the TBT concentration and the cell type. nih.govoup.com

Key pathways involved in TBT-induced apoptosis include:

Mitochondrial (Intrinsic) Pathway : As detailed above, TBT's assault on mitochondria leads to the release of cytochrome c, which activates the caspase cascade. researchgate.netmdpi.com TBT causes the translocation of pro-apoptotic proteins like Bax and Bad from the cytosol to the mitochondria, further promoting mitochondrial membrane permeabilization. nih.gov

Endoplasmic Reticulum (ER) Stress Pathway : TBT can activate the ER pathway of apoptosis. nih.gov Studies in rat hepatocytes showed activation of the protease calpain and cleavage of caspase-12, which is located on the ER and is specifically involved in ER-stress-mediated apoptosis. nih.gov In Sertoli cells, TBT exposure was also found to induce ER stress. nih.gov

Calcium Homeostasis Disruption : TBT perturbs intracellular calcium homeostasis, causing a release of calcium from the ER into the cytosol. nih.gov This increase in cytosolic calcium can activate calcium-dependent enzymes like calpain and trigger apoptotic signaling. nih.govnih.gov

Caspase Activation : A common feature of TBT-induced apoptosis is the activation of caspases, particularly the executioner caspase-3. nih.govnih.govoup.com This leads to downstream events like chromatin condensation and DNA fragmentation. mdpi.com

Oxidative Stress : The generation of reactive oxygen species (ROS) is another mechanism implicated in TBT-induced cell death. mdpi.comnih.gov In some cell models, ROS generation follows the increase in intracellular calcium and is a necessary step for apoptosis to occur. nih.govoup.com

Research in PC12 cells revealed a distinct concentration-dependent mechanism: higher concentrations (2 µM) induced a large calcium increase and subsequent ROS generation, while lower concentrations (500 nM) caused a moderate calcium increase leading to the activation of c-jun N-terminal kinase (JNK). nih.govoup.com Both pathways, however, converged on the activation of caspase-3. nih.govoup.com

Table 2: Key Molecular Events in TBT-Induced Apoptosis

| Pathway/Event | Key Molecules/Processes Involved | Cell/Organism Model | Reference |

|---|---|---|---|

| Mitochondrial Pathway | Bax/Bad translocation, Cytochrome c release, Caspase-3 activation | Rat hepatocytes, Murine thymocytes, PC12 cells | nih.govnih.govoup.com |

| ER Stress | Calpain activation, Caspase-12 cleavage | Rat hepatocytes, Sertoli cells | nih.govnih.gov |

| Calcium Dysregulation | Release from ER, Influx through voltage-dependent channels | Rat hepatocytes, PC12 cells, Murine thymocytes | nih.govnih.govnih.gov |

| Oxidative Stress | Generation of Reactive Oxygen Species (ROS) | PC12 cells | nih.govoup.com |

| MAPK Signaling | Phosphorylation of c-jun N-terminal kinase (JNK) | PC12 cells | nih.govoup.com |

Endocrine Disruption Mechanisms

TBT is a well-established endocrine-disrupting chemical (EDC) that interferes with hormonal signaling pathways, primarily through interactions with nuclear receptors and alterations in steroid hormone synthesis. nih.govscielo.br

The primary endocrine mechanism of action for TBT involves its function as a potent agonist for several nuclear receptors. nih.govresearchgate.net TBT binds with high affinity to:

Retinoid X Receptors (RXRs) : TBT is a nanomolar activator of RXRs (α, β, and γ). nih.govscielo.br Since RXRs form heterodimers with many other nuclear receptors (e.g., PPARs, LXR, thyroid hormone receptor), TBT's activation of RXR can have widespread consequences on gene transcription and cellular processes. scielo.brnih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) : TBT is also a high-affinity ligand and agonist for PPARγ. nih.govplos.org The dual activation of RXR and PPARγ is a key molecular initiating event that underlies many of TBT's metabolic and developmental effects, including its "obesogenic" properties. nih.govscielo.brresearchgate.net

Estrogen Receptors (ERs) : TBT has been shown to bind to both ERα and ERβ, leading to the disruption of estrogenic signaling. scielo.brresearchgate.net Depending on the cell type and context, it can act as either an agonist or antagonist, involving both classical and non-classical membrane-mediated pathways. mdpi.comscielo.br

This interaction with multiple nuclear receptors allows TBT to interfere with a wide array of physiological pathways, including reproduction, development, and metabolism, at environmentally relevant concentrations. nih.govnih.gov

Table 3: Tributyltin (TBT) Interactions with Nuclear Receptors

| Receptor | Type of Interaction | Downstream Effect | Reference |

|---|---|---|---|

| Retinoid X Receptor (RXR) | Potent Agonist | Alters gene expression for metabolism, development; suppresses osteogenesis. | nih.govscielo.brnih.gov |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Potent Agonist | Promotes adipogenesis ("obesogen" effect); suppresses osteogenesis. | nih.govnih.govplos.org |

| Estrogen Receptors (ERα and ERβ) | Agonist or Antagonist | Disrupts estrogenic action and signaling. | mdpi.comscielo.brresearchgate.net |

| Liver X Receptor (LXR) | Indirect activation (via RXR heterodimer) | Induces expression of LXR target genes (e.g., Abca1). | nih.gov |

TBT disrupts the synthesis of steroid hormones (steroidogenesis) by affecting the expression and activity of key enzymes and altering cholesterol transport. nih.govresearchgate.net

In male reproductive tissues, studies in hamsters showed that TBT exposure hindered intracellular cholesterol transport and down-regulated the expression of multiple critical steroidogenic enzymes, including:

P450 Side-Chain Cleavage (P450scc or CYP11A1) : Catalyzes the conversion of cholesterol to pregnenolone (B344588), the first committed step in steroidogenesis. nih.govresearchgate.net

3β-hydroxysteroid dehydrogenase (3β-HSD) : Involved in the conversion of pregnenolone to progesterone (B1679170). nih.govresearchgate.netfrontiersin.org

CYP17A1 : Has both 17α-hydroxylase and 17,20-lyase activity, essential for androgen production. nih.govresearchgate.netfrontiersin.org

17β-hydroxysteroid dehydrogenase (17β-HSD) : Converts androstenedione (B190577) to testosterone (B1683101). nih.govresearchgate.net

Similarly, studies in rats found that TBTCl altered the mRNA expression of P450scc and 3β-HSD, leading to decreased serum progesterone levels. osti.gov Research also shows TBT can inhibit the activity of aromatase (CYP19A1), the enzyme that converts testosterone to estradiol (B170435). mdpi.comosti.gov This inhibition can lead to the masculinization of female organisms, an effect famously observed as "imposex" in marine gastropods. mdpi.comjst.go.jp However, the effect on aromatase can be tissue-specific, as some studies in human cells have reported an enhancement of estradiol biosynthesis. jst.go.jp In ovarian theca cells, TBT was found to upregulate the expression of Steroidogenic Acute Regulatory Protein (StAR) mRNA, which is involved in transporting cholesterol into mitochondria, though this did not translate to altered hormone production in that specific study. nih.gov

Immunotoxicological Research

TBT compounds are potent immunotoxicants that cause dysfunction and death of immune cells, leading to immunosuppression. mdpi.comuu.nl The primary target of TBT-induced immunotoxicity is the thymus, an essential organ for the maturation of T-lymphocytes. uu.nlnih.gov

Key immunotoxic effects include:

Thymus Atrophy : Exposure to TBT leads to a reduction in the size and weight of the thymus, primarily due to the depletion of thymocytes (developing T-cells) via apoptosis. mdpi.comuu.nl Dibutyltin (B87310), a metabolite of TBT, is considered largely responsible for this effect. uu.nl

Lymphocyte Depletion and Apoptosis : TBT induces caspase-dependent apoptosis in lymphocytes, particularly thymocytes. nih.govresearchgate.net The mechanisms involve oxidative stress, mitochondrial membrane depolarization, and disruptions in intracellular calcium. nih.gov

Functional Impairment of Immune Cells : TBT compromises the function of various immune cells. In human natural killer (NK) cells, TBT exposure significantly decreases their tumor-lysing ability, an effect linked to persistent decreases in ATP levels. nih.gov In marine invertebrates like the polar seastar, TBT impaired the phagocytic activity of amoebocytes and compromised their lysosomal integrity. nih.gov

Alteration of Cytokine Production : TBT can alter the balance of cytokines and chemokines, which are crucial signaling molecules for coordinating immune responses. mdpi.com

These effects have been observed in a wide range of species, from fish and marine invertebrates to mammals. mdpi.comnih.gov In fish, TBT exposure led to thymic atrophy and a reduced circulating lymphocyte population, while marine mammals found dead in contaminated areas showed high tissue concentrations of TBT and evidence of a compromised immune system. mdpi.com

Table 4: Summary of TBT Immunotoxicological Effects

| Effect | Mechanism/Observation | Affected Cell/Organism Model | Reference |

|---|---|---|---|

| Thymus Atrophy | Induction of apoptosis in thymocytes. | Rats, Fish | mdpi.comuu.nl |

| Decreased NK Cell Function | Persistent decreases in intracellular ATP levels. | Human Natural Killer (NK) cells | nih.gov |

| Impaired Phagocytosis | Detrimental effects on amoebocyte phagocytic activity and lysosomal integrity. | Polar seastar (Leptasterias polaris) | nih.gov |

| Lymphocyte Apoptosis | Caspase-dependent pathway involving oxidative stress and mitochondrial depolarization. | Murine thymocytes | nih.govresearchgate.net |

| Altered Cytokine Balance | Changes in the production of cytokines and chemokines. | Human PBMCs and NK cells | mdpi.com |

Neurotoxicological Investigations

While immunotoxicity is the most sensitive endpoint for TBT compounds, neurotoxic effects have also been documented, particularly with trialkyltin compounds. uu.nl However, significant neurotoxic effects are more commonly associated with shorter-chain alkyltins like trimethyltin (B158744) and triethyltin. uu.nl For tributyltin compounds, neurotoxicity is generally observed at higher exposure levels than those causing immunotoxicity. who.int

Studies involving bis(tri-n-butyltin) oxide (TBTO) in rats have revealed several neurotoxic outcomes:

Neurotransmitter Alterations: Dose-dependent decreases in the brain levels of key neurotransmitters, including dopamine, norepinephrine, and serotonin, have been reported. nih.gov

Enzyme Inhibition: TBTO suppresses the activity of brain ATPases, which are crucial for neuronal function. The activity of Na+/K+-ATPase was found to be more severely affected than Mg2+-ATPase. nih.gov

Histopathological Changes: Microscopic examination of brain tissue from exposed animals has shown evidence of damage, including hyperemia (excess blood), focal hemorrhages, chromatolysis (dissolution of Nissl bodies in a neuron), and degenerative changes or complete loss of Purkinje cells in the cerebellum. nih.gov

| Neurotoxic Effect | Description | Key Findings Reference |

| Neurotransmitter Levels | Decrease in brain dopamine, norepinephrine, and serotonin. | TBTO caused a dose-dependent reduction in these key neurotransmitters in rats. nih.gov |

| Enzyme Activity | Suppression of brain total ATPase, Mg2+-ATPase, and Na+/K+-ATPase. | Na+/K+-ATPase activity was the most significantly inhibited. nih.gov |

| Brain Pathology | Hyperemia, focal hemorrhages, neuron necrosis, and degeneration of Purkinje cells. | Histopathological examination revealed significant damage to brain structures. nih.gov |

Genetic and Developmental Toxicity Studies

The potential for organotin compounds to cause genetic and developmental damage has been investigated in various organisms. frontiersin.org

The weight of evidence from multiple studies suggests that TBT compounds are not genotoxic. who.intwho.int

Developmental toxicity, however, is a significant concern. TBT is considered highly toxic to many species, especially during their early life stages. frontiersin.org Exposure to TBT has been shown to cause developmental effects in a range of organisms, from marine invertebrates to mammals. In the European flat oyster Ostrea edulis, TBT exposure was found to increase mortality and cause changes in gametogenesis, arresting the reproductive cycle. nih.gov

In rats, studies comparing different butyltin compounds found that tributyltin chloride (TBT) caused increased post-implantation embryo lethality, although it did not significantly increase the incidence of malformed fetuses at the doses tested. nih.gov Developmental effects generally occur at exposure levels near those that also cause toxicity in the maternal animal. who.intwho.int

Analytical Methodologies for Environmental and Biological Monitoring of Tri N Butyltin Stearate

Extraction and Sample Preparation Techniques

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of organotin compounds from aqueous samples. epa.gov This method avoids the use of large volumes of organic solvents and is well-suited for fieldwork. researchgate.net For water samples, the procedure often involves acidifying the sample before passing it through an SPE cartridge or disk. epa.gov C18 or Carbopack B-loaded extraction tubes are common choices for trapping organotin compounds. researchgate.net SPE can yield good results with detection limits in the low parts-per-trillion (ppt) range for water samples. researchgate.net In one study, recoveries of TBT from spiked water using SPE were 65%. pjoes.com

Liquid-Liquid Extraction

Liquid-Liquid Extraction (LLE) is a conventional method for isolating organotin compounds. This technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net To enhance the extraction efficiency of polar organotin species into non-polar solvents like hexane (B92381) or toluene, a complexing agent is often required. scispace.comresearchgate.net Tropolone (B20159) is a frequently used chelating agent that forms a neutral complex with the tributyltin cation, facilitating its transfer into the organic phase. scispace.comresearchgate.netnih.gov A solvent mixture of hexane and ethyl acetate (B1210297) containing tropolone has been successfully used for this purpose. nih.gov The final organic extract is then concentrated before the subsequent derivatization and analysis steps.

Matrix-Specific Pre-treatment Methods

The analysis of solid and semi-solid matrices like sediments and biological tissues requires more rigorous pre-treatment to release the organotin compounds. thermofisher.com These materials are often the ultimate sink for TBT, leading to accumulation over time. thermofisher.com

Sediments: A common approach for sediments involves leaching or extraction with an acidified solvent. scispace.com Mixtures of acetic acid in methanol (B129727) are frequently employed to extract organotin compounds. gcms.czresearchgate.net Sonication is often used to enhance the extraction process. researchgate.netpjoes.com For instance, sieved sediment can be ultrasonicated with HCl in methanol, followed by hexane extraction containing tropolone. researchgate.net Accelerated Solvent Extraction (ASE), which uses elevated temperature and pressure, has also been shown to be an efficient method, with optimal conditions identified as 100 °C using a solvent mixture of 1 M sodium acetate and 1 M acetic acid in methanol (1:1). thermofisher.com

Biological Tissues: For biological samples, such as fish or mussel tissue, homogenization is a necessary first step. pjoes.comresearchgate.net This is typically followed by solvent extraction. epa.gov A solvent mixture of hexane, acetic acid, and tropolone has been used to extract organotins from tissue samples, followed by sonication and centrifugation. epa.gov Isotope dilution analysis using an enriched TBT standard can be applied to ensure accuracy by correcting for analyte loss during the complex preparation procedure. researchgate.net

| Matrix | Extraction Method | Solvents/Reagents | Key Findings/Recoveries | Reference |

|---|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | C18 or Carbopack B cartridges | Recoveries of 65% for TBT in spiked water. Detection limits in the low-ppt range. | pjoes.comresearchgate.net |

| Sediment | Accelerated Solvent Extraction (ASE) | 1M Sodium Acetate and 1M Acetic Acid in Methanol (1:1) | Absolute recoveries for butyltins ranged from 80-100% at a 1000 ng/g spike level. | thermofisher.com |

| Sediment | Acid Leaching with Sonication | Acetic acid in methanol with tropolone, followed by hexane extraction. | Quantitative recoveries of TBT obtained. | scispace.comresearchgate.net |

| Biological Tissue | Solvent Extraction with Sonication | Hexane:Acetic Acid:Tropolone (99:1:0.1 v/v) | Effective for extracting organotins from fish tissue. | epa.gov |

Derivatization Strategies for Chromatographic Analysis

Due to their polarity and low volatility, ionic organotin compounds like the tributyltin cation are not suitable for direct analysis by gas chromatography (GC). scispace.comlabrulez.com Therefore, a derivatization step is essential to convert them into more volatile and thermally stable tetra-substituted species. researchgate.net This is a critical step, as incomplete reactions or analyte degradation can lead to underestimation of the compound's concentration. researchgate.net

The most common derivatization strategies are:

Ethylation: This is a popular method that involves reacting the sample extract with sodium tetraethylborate (NaBEt₄). scispace.com A significant advantage of this method is that it can be performed directly in aqueous media, often combined with the extraction step (in-situ derivatization). labrulez.comchromatographyonline.com The reaction is typically buffered to around pH 5 using an acetate buffer. nih.govchromatographyonline.com Ethylation is generally favored over other methods because it suffers from fewer interferences. chromatographyonline.com

Alkylation with Grignard Reagents: This method involves reacting the organotin halides with a Grignard reagent, such as pentylmagnesium bromide or methylmagnesium bromide. labrulez.comnih.gov This reaction must be carried out in non-protic, apolar solvents under very dry conditions, as Grignard reagents react violently with water. scispace.comresearchgate.net Despite the handling challenges, Grignard derivatization can provide excellent yields and reproducibility. researchgate.netnih.gov Pentylation, using pentylmagnesium bromide, is often the preferred Grignard reaction as it provides good volatility and molar responses for the resulting derivatives. nih.gov

| Strategy | Reagent | Reaction Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Ethylation | Sodium tetraethylborate (NaBEt₄) | Aqueous media, buffered to pH 5. | Can be performed in aqueous solution; suffers from less interference. | - | nih.govchromatographyonline.com |

| Alkylation (Pentylation) | Pentylmagnesium bromide (Grignard reagent) | Non-protic apolar solvents (e.g., hexane); requires dry conditions. | High yields and reproducibility. | Reagent is hazardous and reacts with water. | researchgate.netlabrulez.comnih.gov |

| Alkylation (Methylation) | Methylmagnesium bromide (Grignard reagent) | Non-protic apolar solvents (e.g., hexane); requires dry conditions. | Effective for creating volatile derivatives. | Reagent is hazardous and reacts with water. | researchgate.netlabrulez.com |

Quantitative Detection and Speciation Methods

Following extraction and derivatization, the resulting volatile organotin compounds are separated and quantified. Gas chromatography coupled with a sensitive detector is the most common approach for speciation analysis. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the determination of tributyltin compounds due to its high resolution, sensitivity, and specificity. researchgate.net The gas chromatograph separates the different derivatized organotin species, which are then detected by the mass spectrometer.

The GC system typically employs a capillary column, such as a non-polar HP-5MS column (5% diphenyl-95% dimethylpolysiloxane), to achieve separation. unipi.it The mass spectrometer is usually operated in electron ionization (EI) mode. unipi.it For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte. unipi.it The mass spectrum of ethylated tributyltin clearly shows characteristic ion clusters resulting from the various tin isotopes, providing unambiguous identification. labrulez.com

Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and lower detection limits by monitoring a specific fragmentation of a precursor ion to a product ion (multiple reaction monitoring, MRM). This technique is particularly useful for complex matrices where interferences may be present. The use of isotope dilution mass spectrometry (IDMS), where a known amount of an isotopically labeled standard (e.g., ¹¹⁹Sn-enriched TBT) is added to the sample prior to preparation, is considered the most accurate quantification method. gcms.cznih.gov It corrects for analyte losses during extraction and derivatization, providing highly precise and reliable results. gcms.cz

Research has demonstrated the high performance of GC-MS methods. For example, calibration curves for pentyl-derivatized butyltins have shown linearity in the picogram (pg) range, with instrumental detection limits as low as 0.20 to 0.35 pg of tin. nih.gov For water samples, method detection limits have been reported in the sub-nanogram per liter range. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Instrumentation | Agilent 6890-5973N GC-MSD, Agilent triple quadrupole GC/MS (7890B/7000C). | labrulez.com |

| Chromatographic Column | Agilent VF-XMS (60 m × 0.25 mm i.d. × 0.25 µm), HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness). | unipi.it |

| Ionization Mode | Electron Ionization (EI, 70 eV). | unipi.it |

| Detection Mode | Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM). | unipi.it |

| Linearity Range | 0.5-100 pg of Sn for pentyl-derivatized butyltins. | nih.gov |

| Instrumental Detection Limit (IDL) | 0.20-0.35 pg of Sn for various organotins. | nih.gov |

| Method Detection Limit (MDL) | As low as 11 pg/L for TBT in water using advanced GC-GC-MS/MS. | researchgate.net |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and selective analytical technique for the determination of Tri-n-butyltin (TBT) compounds, including Tri-n-butyltin stearate (B1226849), in environmental and biological samples. Due to its ability to measure elements at trace and ultra-trace concentrations, ICP-MS is often considered a reference method for organotin analysis. researchgate.net The technique is particularly powerful when coupled with a separation method like liquid chromatography (LC) or gas chromatography (GC), which allows for the speciation of different organotin compounds within a sample. nih.govnih.gov

The primary advantage of coupling chromatography with ICP-MS is that it enables the separation of the Tri-n-butyltin cation from other organotin species (e.g., dibutyltin (B87310), monobutyltin) and inorganic tin before detection. researchgate.netrsc.org This is crucial because the toxicity and environmental fate of tin compounds are highly dependent on their chemical form. tandfonline.com For the analysis of Tri-n-butyltin stearate, sample preparation typically involves an extraction step to isolate the organotin compounds from the sample matrix, followed by a derivatization step if GC is used. nih.gov However, a significant advantage of using High-Performance Liquid Chromatography (HPLC) is that a derivatization step is often not required, simplifying sample preparation. nih.govperkinelmer.com

In HPLC-ICP-MS, various separation mechanisms can be employed, including reversed-phase, ion-exchange, and ion-pairing chromatography. researchgate.netrsc.orgrsc.org The choice of method depends on the specific organotin species of interest and the sample matrix. For instance, reversed-phase liquid chromatography has been successfully used to separate mono-, di-, and tributyltin in less than four minutes. rsc.org

ICP-MS offers exceptionally low detection limits, often in the picogram (pg) to nanogram per liter (ng/L) range, making it ideal for monitoring trace levels of TBT in the environment. rsc.orgnih.gov Studies have demonstrated detection limits for tributyltin in the sub-picogram range when using techniques like supercritical fluid chromatography coupled with ICP-MS. nih.gov The linear dynamic range of ICP-MS for organotin analysis typically spans several orders of magnitude, allowing for the quantification of both low and high concentration samples. nih.govnih.gov The reproducibility of the method is also excellent, with relative standard deviations (RSD) often below 10%. nih.govrsc.org

Table 1: Performance Characteristics of ICP-MS Methods for Butyltin Analysis

| Analytical Technique | Analyte | Detection Limit (as Sn) | Linear Range | Relative Standard Deviation (RSD) | Reference |

|---|---|---|---|---|---|

| HPLC-ICP-MS | Tributyltin | 1.8 - 2.5 pg | Not Specified | 5-8% | rsc.org |

| SFC-ICP-MS | Tetrabutyltin | 0.034 pg | 1 - 1000 pg | <5% | nih.gov |

Note: SFC stands for Supercritical Fluid Chromatography. Data is for general organotin compounds as specific data for Tri-n-butyltin stearate is not detailed in the sources.

Atomic Absorption Spectrophotometry (AAS)

Atomic Absorption Spectrophotometry (AAS) is another widely used technique for the determination of tin and organotin compounds. nih.govcefas.co.uk While generally less sensitive than ICP-MS, its robustness and lower cost make it a viable alternative, particularly for samples with higher concentrations. uantwerpen.be For the specific and sensitive analysis of organotins like Tri-n-butyltin stearate, AAS is almost always coupled with a sample introduction technique that enhances sensitivity and allows for speciation, such as hydride generation (HG) or gas chromatography (GC). nih.govnih.govrsc.org

Hydride Generation Atomic Absorption Spectrophotometry (HG-AAS) is a common approach for analyzing organotins. nih.gov In this method, the organotin compounds in the sample are chemically converted into their volatile hydride derivatives (e.g., tributyltin hydride) using a reducing agent like sodium borohydride. nih.goveurasianjournals.com These gaseous hydrides are then purged from the sample and transported to a heated quartz cell atomizer in the light path of the AAS instrument. nih.goveurasianjournals.com This process separates the tin from the sample matrix, reducing interferences and improving sensitivity. By coupling HG with gas chromatography, different organotin hydrides can be separated based on their boiling points before being detected by the AAS, allowing for speciation. nih.gov Absolute detection limits for this method are typically in the low nanogram (ng) range, with reproducibility (RSD) between 4% and 15%. nih.gov

Gas Chromatography-Atomic Absorption Spectrophotometry (GC-AAS) is a powerful hyphenated technique for organotin speciation. uantwerpen.benih.gov The process involves:

Extraction of the organotin compounds from the sample.

Derivatization to form volatile species suitable for GC analysis.

Separation of the derivatized compounds on a GC column.

Detection of the tin-containing compounds as they elute from the column using an AAS detector. scispace.com

A significant challenge in AAS analysis of organotins is the potential for interferences from other elements in the sample matrix, which can suppress the analytical signal. rsc.org Studies have shown that various inorganic elements can interfere with the determination of butyltins. rsc.org To mitigate these effects, masking agents such as EDTA and L-cysteine can be added to the sample to form stable complexes with the interfering ions, preventing them from affecting the hydride generation process. rsc.org

Table 2: Performance Characteristics of AAS Methods for Butyltin Analysis

| Analytical Technique | Analyte | Detection Limit | Reproducibility (RSD) | Key Features | Reference |

|---|---|---|---|---|---|

| HG-AAS | Tributyltin halides | 0.4 - 1.5 ng | 4 - 15% | Volatilization by hydride generation. | nih.gov |

| GC-AAS | Tributyltin chloride | 95 pg | Not Specified | Requires derivatization; good for sediment samples. | nih.gov |

Note: HG stands for Hydride Generation; QFAAS for Quartz Furnace Atomic Absorption Spectrometry; AES for Atomic Emission Spectrometry. Detection limits are absolute amounts.

Quality Assurance and Quality Control in Tri-n-butyltin Stearate Analysis

A robust Quality Assurance (QA) and Quality Control (QC) program is essential for generating reliable and defensible data in the analysis of Tri-n-butyltin stearate. moit.gov.btenicbcmed.eu Such a program encompasses all stages of the analytical process, from sample collection to final data reporting, and ensures that the methods used are performing within established control limits. rroij.comaddcomposites.com

Key components of a QA/QC program for organotin analysis include:

Sample Management: Proper procedures for sample collection, preservation, and storage are critical to prevent contamination and analyte degradation. Since organotin compounds can adsorb to surfaces, especially glassware, meticulous cleaning of all equipment is necessary. cefas.co.uk Using materials free from organotin stabilizers, such as certain plastics (PVC), is also important to avoid sample contamination. cefas.co.uk Samples are often stored at low temperatures (e.g., <0°C) and analyzed within a specified holding time to maintain sample integrity. cdc.gov

Method Validation and Calibration: The analytical method must be thoroughly validated to demonstrate its suitability for the intended purpose. This includes determining the limit of detection (LOD), limit of quantification (LOQ), linear working range, accuracy, and precision. academie-sciences.frresearchgate.net Daily calibration with a set of working standards is required to establish the relationship between the instrument response and the concentration of the analyte. cdc.gov

Use of Certified Reference Materials (CRMs) and Internal Standards: The accuracy of the analysis should be regularly verified by analyzing CRMs. academie-sciences.fr These are materials with a known, certified concentration of the target analytes in a matrix similar to the samples being analyzed. Analysis of a CRM alongside a batch of samples provides an independent check on the entire analytical procedure. academie-sciences.fr An internal standard, a compound not expected to be in the sample (e.g., Tripropyltin), is added to all samples, standards, and blanks to correct for variations in instrument response and sample preparation recovery. academie-sciences.frarpat.toscana.it

Quality Control Samples: A variety of QC samples are analyzed with each batch of environmental or biological samples to monitor method performance. These include:

Method Blanks: An analyte-free matrix processed through the entire analytical procedure to check for contamination. cdc.gov

Laboratory Control Samples (LCS) / Blank Spikes: An analyte-free matrix spiked with a known amount of the target analyte to assess the accuracy of the method. cdc.gov

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a sample are spiked with a known amount of the analyte and analyzed in duplicate to evaluate the effect of the sample matrix on the method's accuracy and precision.

Laboratory Duplicates: An aliquot of a sample is analyzed a second time to assess the precision of the method.

Documentation and Data Review: All aspects of the analysis, from sample receipt to the final report, must be meticulously documented. moit.gov.bt This includes sample preparation logs, instrument run logs, calibration data, and QC results. A final data review process is necessary to ensure that all QC acceptance criteria are met and that the results are reported accurately and without error.

Table 3: Summary of QA/QC Procedures in Organotin Analysis

| QA/QC Element | Purpose | Frequency | Acceptance Criteria Example |

|---|---|---|---|

| Method Blank | Monitor for laboratory contamination. | One per analytical batch. | Below the Limit of Quantification (LOQ). |

| Laboratory Control Sample (LCS) | Assess method accuracy. | One per analytical batch. | Recovery within 80-120% of the true value. |

| Certified Reference Material (CRM) | Verify accuracy of the entire method. | Periodically or per batch. | Result within the certified range for the material. |

| Internal Standard | Correct for recovery and instrument drift. | Added to every sample, standard, and blank. | Area counts within a specified range (e.g., 50-150% of calibration). |

| Calibration Verification | Check the validity of the initial calibration. | Periodically during an analytical run. | Concentration within ±15% of the true value. |

Applications and Functional Research of Tri N Butyltin Stearate in Materials Science and Catalysis

Catalytic Activity in Polymer Chemistry

Organotin compounds, including carboxylates like Tri-n-butyltin stearate (B1226849), are recognized for their catalytic efficacy in various polymerization reactions. lupinepublishers.comresearchgate.net Their industrial significance is particularly notable in the synthesis of polyurethanes.

Tri-n-butyltin stearate belongs to the family of organotin catalysts widely employed to accelerate the formation of polyurethanes. whamine.com These catalysts are highly effective in promoting the reaction between a polyol (containing hydroxyl groups) and an isocyanate (containing NCO groups) to form the urethane (B1682113) linkages that constitute the polymer backbone. patchamltd.comtri-iso.com While dibutyltin (B87310) compounds like dibutyltin dilaurate (DBTDL) are among the most common, tributyltin compounds also exhibit significant catalytic activity. lupinepublishers.comshu.ac.uk

The primary role of the catalyst is to reduce the activation energy of the gelling reaction (urethane formation), allowing for faster curing times at lower temperatures. patchamltd.comtri-iso.com The effectiveness of organotin catalysts, including stearates, allows for precise control over the polymerization process, which is crucial for developing materials with desired mechanical and physical properties. researchgate.net Research comparing different organotin catalysts shows that their activity can be influenced by the nature of the anionic ligand, but the fundamental catalytic function remains the same. researchgate.net Therefore, Tri-n-butyltin stearate is expected to function as an effective gelling catalyst in polyurethane systems, comparable to other tributyltin carboxylates.

Table 1: Overview of Common Organotin Catalyst Types in Polyurethane Synthesis

| Catalyst Family | Specific Examples | Primary Catalytic Function | Notes |

|---|---|---|---|

| Diorganotin Dicarboxylates | Dibutyltin dilaurate (DBTDL), Dibutyltin diacetate | Strong promotion of the gel reaction (urethane formation). lupinepublishers.com | Most widely used class in coatings, adhesives, and elastomers. whamine.com |

| Triorganotin Compounds | Tri-n-butyltin chloride, Tri-n-butyltin acetate (B1210297), Bis(tri-n-butyltin) oxide | Catalyze the polyurethane reaction. shu.ac.uk | Activity is dependent on the specific compound and reaction conditions. |

| Organotin Mercaptides | Dibutyltin dilaurylmercaptide | Effective gelation catalysts. lupinepublishers.com | Often used where high reactivity is needed. |

The catalytic mechanism for urethane formation by organotin compounds has been a subject of detailed investigation. A widely accepted pathway involves the formation of an N-stannylcarbamate intermediate. lupinepublishers.comshu.ac.uk

The proposed mechanism, as it would apply to Tri-n-butyltin stearate, proceeds as follows:

Alcoholysis: The catalyst, Tri-n-butyltin stearate, first reacts with the alcohol (polyol) in the system. The stearate group is displaced by an alkoxide group from the polyol, forming a highly reactive tin alkoxide and releasing stearic acid. lupinepublishers.comresearchgate.net

Coordination and Insertion: The tin alkoxide then coordinates with the isocyanate molecule. This is followed by the transfer of the alkoxide group to the isocyanate's carbonyl carbon, resulting in the formation of an N-stannylcarbamate intermediate. shu.ac.ukresearchgate.net

Product Formation and Catalyst Regeneration: This N-stannylcarbamate intermediate is unstable and readily undergoes alcoholysis with another polyol molecule. This final step yields the desired urethane product and regenerates the tin alkoxide, allowing it to participate in another catalytic cycle. lupinepublishers.com

This cycle highlights that the true catalytic species is the tin alkoxide formed in the initial step. Studies on related compounds like bis(tri-n-butyltin) oxide confirm that its conversion to species like N-stannylcarbamates is likely when used in polyurethane formulations. shu.ac.uk

Stabilization Applications in Polymer Materials (e.g., PVC)

Organotin compounds are highly effective heat stabilizers for polyvinyl chloride (PVC), preventing its thermal degradation during high-temperature processing. researchgate.netuq.edu.au This degradation involves the release of hydrochloric acid (HCl) and the formation of conjugated double bonds, leading to discoloration and loss of mechanical properties.

Tri-n-butyltin stearate, as a member of the organotin carboxylate family, can function as a PVC stabilizer. uq.edu.au The stabilization mechanism involves two primary functions:

HCl Scavenging: The organotin compound readily reacts with and neutralizes the hydrochloric acid released during the initial stages of PVC degradation, preventing HCl from catalyzing further degradation.

Substitution of Labile Chlorine Atoms: The stabilizer can replace the unstable allylic chlorine atoms on the PVC polymer chain with more stable carboxylate (stearate) groups. This substitution inhibits the initiation of the "zipper-like" dehydrochlorination process that leads to rapid polymer breakdown.

While sulfur-containing organotins (mercaptides) are known for providing the highest level of heat stability, organotin carboxylates like stearates are valued for providing good lubricity during processing. uq.edu.au However, their thermal resistance is generally considered moderate compared to mercaptides. uq.edu.au The choice of stabilizer often involves a balance between thermal stability, lubricity, and cost. For instance, in some rigid PVC formulations, lubricants such as stearic acid or calcium stearate are used alongside primary stabilizers. specialchem.com

Research into Antifouling Mechanisms and Performance

The most prominent historical application of tributyltin (TBT) compounds, including Tri-n-butyltin stearate, has been as biocides in antifouling paints for marine vessels. viu.cawikipedia.org These paints are designed to prevent the settlement and growth of marine organisms like barnacles, algae, and mollusks on submerged surfaces. uaf.edu

The effectiveness of an antifouling coating is critically dependent on the rate at which the biocide is released from the paint matrix into the surrounding water. researchgate.net This is often referred to as the "leaching rate" or "release rate" and is typically measured in micrograms of TBT released per square centimeter per day (µg/cm²/day). researchgate.net

Two main types of TBT-containing paints have been developed, each with a different release mechanism:

Free-Association Paints: In these formulations, the TBT compound is physically mixed into the paint. It leaches directly into the water at an uncontrolled rate as water permeates the paint film. viu.cauaf.edu

Copolymer Paints: In this more advanced system, the TBT molecule is chemically bonded (e.g., as an ester) to a polymer backbone. The biocide is released slowly and consistently as the surface layer of the polymer binder hydrolyzes or erodes in seawater. viu.cawho.int This provides a longer and more controlled service life. uaf.eduwho.int

Numerous studies have been conducted to measure and standardize the determination of TBT release rates under laboratory conditions, such as the method outlined in ASTM D5108. tajhizkala.irastm.org These tests typically involve immersing a coated panel in synthetic seawater and analyzing the water for TBT concentration over time. tajhizkala.ir Research has established that a steady-state release rate of approximately 1-3 µg/cm²/day is generally effective for preventing fouling. researchgate.netresearchgate.net

Table 2: Representative TBT Release Rates from Antifouling Coatings

| Paint/System Type | Release Rate (µg/cm²/day) | Method/Conditions | Source(s) |

|---|---|---|---|

| Self-polishing Copolymer | 1-2 | Steady state, Bubbling method, Hiroshima Bay seawater | researchgate.net |

| Various Antifouling Paints | 1-3 | Steady state, ASTM/EPA method vs. Bubbling method | researchgate.net |

| Free-association & Copolymer | 0.8-1.8 | After 18 months immersion | researchgate.net |

| Initial Leaching (TPT) | 0.5-15 | Initial rate, Triphenyltin (B1233371) (TPT) measured | researchgate.net |

Note: The data often refers to total TBT cation released and may be derived from various TBT compounds used in formulations.

When Tri-n-butyltin stearate or other TBT compounds are incorporated into a coating formulation, they can undergo chemical transformations that influence their stability and release. In copolymer systems, the TBT moiety is part of the polymer itself, typically as a tributyltin acrylate (B77674) or methacrylate (B99206) ester. The key chemical transformation is the hydrolysis of this ester linkage at the paint surface when exposed to seawater, which cleaves the TBT molecule from the polymer backbone, allowing it to be released. who.int

Spectroscopic studies on organotin biocides dispersed in polymer matrices have provided further insight. For example, research using Mössbauer and NMR spectroscopy on a Hypalon-based paint showed that while compounds like tri-n-butyltin chloride and acetate remained largely unmodified, bis(tri-n-butyltin) oxide was entirely converted into new species within the paint matrix. shu.ac.uk When incorporated into polyurethane systems, some triorganotins were found to catalyze the polyurethane reaction itself, leading to their transformation into other derivatives, such as N-stannylcarbamates. shu.ac.uk These findings indicate that the specific chemistry of the polymer binder and other paint components can interact with and alter the chemical state of the organotin compound.

Exploration of Biocidal Properties in Agricultural and Industrial Contexts

Tri-n-butyltin stearate is an organotin compound belonging to the larger family of tributyltin (TBT) derivatives. The biocidal efficacy of TBT compounds is well-documented, with their activity largely determined by the three butyl groups covalently bonded to the tin atom, while the anionic group, in this case, stearate, influences properties like solubility and release mechanisms. sysrevpharm.orginchem.org The primary biocidal action of triorganotin compounds like Tri-n-butyltin stearate involves the inhibition of fundamental metabolic processes, such as the interruption of the respiratory chain phosphorylation and the non-specific denaturation of essential proteins and enzymes within the target organism. redalyc.org This broad-spectrum activity has led to their investigation and use in a variety of agricultural and industrial applications. nih.govmst.dk